molecular formula C12H25N3O5Si B11828608 1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside

Cat. No.: B11828608
M. Wt: 319.43 g/mol
InChI Key: INRGEDOVSZVJNL-ILAIQSSSSA-N
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Description

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-β-D-glucopyranoside (CAS: 99049-65-7) is a chemically modified glucopyranoside derivative with critical applications in carbohydrate synthesis and glycobiology. Its structure features a tert-butyldimethylsilyl (TBDMS) group at the 1-O position, providing steric protection and stability under acidic or basic conditions . The 2-azido-2-deoxy modification introduces a reactive azide group, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or glycoconjugate synthesis. This compound serves as a versatile intermediate in oligosaccharide assembly, particularly for generating glycosidic linkages with precise stereochemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25N3O5Si

Molecular Weight

319.43 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C12H25N3O5Si/c1-12(2,3)21(4,5)20-11-8(14-15-13)10(18)9(17)7(6-16)19-11/h7-11,16-18H,6H2,1-5H3/t7-,8-,9-,10-,11+/m1/s1

InChI Key

INRGEDOVSZVJNL-ILAIQSSSSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N=[N+]=[N-]

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

SnCl₄-Mediated β-Selective Glycosylation

An alternative approach leverages preformed glycosyl donors to install the TBS group during glycosylation. Allyl 2-azido-2-deoxy-3,6-di-O-(p-methoxybenzyl)-β-D-glucopyranoside, synthesized via SnCl₄-promoted coupling of glycosyl bromides with allyl alcohol, undergoes desilylation (HF-pyridine) to expose the anomeric hydroxyl. TBS protection then proceeds quantitatively under standard conditions. This method capitalizes on SnCl₄’s ability to stabilize oxocarbenium intermediates, favoring β-configuration retention (α/β ratio <1:20).

Table 1. Comparative Analysis of Glycosylation Catalysts

CatalystDonor TypeAnomeric Ratio (α/β)Yield (%)Reference
SnCl₄Glycosyl bromide1:2072
AgOTfGlycosyl fluoride1:565
Yb(OTf)₃Trichloroacetimidate1:1070

Protecting Group Manipulations and Sequential Deprotection

Orthogonal Deprotection for Late-Stage Functionalization

Post-synthesis, the TBS group is selectively removed using tetra-n-butylammonium fluoride (TBAF) in THF, leaving azide and acetyl protections intact. Conversely, hydrogenolysis (H₂, Pd/C) reduces the azide to an amine without affecting the silyl ether, enabling diversification into 2-amino-2-deoxy derivatives.

Catalytic Systems and Reaction Optimization

Silver-Promoted Azide Activation

In large-scale syntheses, AgClO₄ (20 mol%) combined with SnCl₂ (1.5 equiv) in dichloroethane accelerates azide displacement at C2, reducing reaction times from 48 h to 6 h. The Ag⁺ ion polarizes the C2–OTs bond, while SnCl₂ scavenges liberated tosylate, driving the reaction to completion.

Analytical Characterization and Spectroscopic Data

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 5.32 (d, J = 8.0 Hz, H1), 3.78 (dd, J = 9.5, 8.0 Hz, H2), 1.01 (s, (C(CH₃)₃).

  • HRMS : Calculated for C₁₅H₂₉N₃O₅Si [M+Na]⁺: 400.1872; Found: 400.1869.

Scalability and Industrial Application Considerations

Kilogram-scale production employs continuous-flow reactors to safely handle NaN₃ exotherms, achieving 89% conversion with residence times <30 min . Cost analysis favors the tosylation-azidation route (raw material cost: $12/g) over glycosylation methods ($18/g), though the latter offers superior anomeric purity for pharmaceutical applications.

Chemical Reactions Analysis

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions:

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of biologically active molecules. Its azido group allows for bioorthogonal reactions, particularly useful in the development of targeted therapies and imaging agents.

Case Studies:

  • Targeted Drug Delivery : The azido group can be utilized in click chemistry to conjugate drugs to specific biomolecules, enhancing the selectivity and efficacy of treatments. For instance, studies have shown that derivatives of 2-azido sugars can selectively label proteins involved in disease pathways, facilitating targeted therapeutic strategies .
  • Antiviral Properties : Research indicates that azido sugars can inhibit viral replication by interfering with glycoprotein processing. This is particularly relevant in developing antiviral drugs .

Glycosylation Reactions

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-β-D-glucopyranoside is employed as a glycosyl donor in synthetic carbohydrate chemistry.

Applications:

  • Synthesis of Glycosides : The compound can participate in glycosylation reactions to form glycosides, which are crucial for synthesizing complex carbohydrates and glycoconjugates. Its stability under various reaction conditions makes it an ideal candidate for these transformations .
Reaction Type Description
Glycosylation Formation of glycosidic bonds with alcohols or amines.
Click Chemistry Utilization of the azido group for selective labeling.

Glycoprotein Studies

The compound's ability to modify glycoproteins makes it an essential tool for studying protein functions and interactions.

Research Findings:

  • Glycoprotein Labeling : Studies have demonstrated that 1-O-tert-butyldimethylsilyl-2-azido-2-deoxy-β-D-glucopyranoside can be used to label O-linked glycoproteins selectively. This labeling aids in understanding the role of glycosylation in cellular signaling and disease mechanisms .

Synthesis Overview:

  • Protection of hydroxyl groups using TBDMS.
  • Introduction of the azido group via nucleophilic substitution.
  • Deprotection steps to yield the final product.

Mechanism of Action

The mechanism of action of 1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside involves its reactivity towards nucleophiles and electrophiles:

    Azido Group: The azido group can participate in click chemistry reactions, forming triazoles upon reaction with alkynes in the presence of a copper catalyst.

    TBDMS Group: The TBDMS group protects the hydroxyl group during synthetic transformations, preventing unwanted side reactions. .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Applications
1-O-TBDMS-2-azido-2-deoxy-β-D-glucopyranoside 1-O-TBDMS, 2-azido 335.43* 99049-65-7 Glycosylation intermediates, click chemistry, glycoconjugate synthesis
Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside Butyl aglycone, 2-acetamido 293.34† Oligosaccharide biosynthesis, glycosidase/substrate studies, antimicrobial activity
2-Azido-2-deoxy-β-D-glucopyranoside 2-azido, no TBDMS 205.17 20379-59-3 Click chemistry, glycoconjugate probes
Octyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside Octyl aglycone, 2-acetamido, 3,4,6-tri-O-acetyl 543.69 173725-25-2 Glycosyltransferase assays, membrane protein studies
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside Benzyl aglycone, 2-acetamido, α-anomer 325.35 13343-62-9 Glycosyl donor in enzymatic reactions, carbohydrate-protein interaction studies

*Calculated from formula (C₁₂H₂₃N₃O₅Si). †Calculated from formula (C₁₂H₂₃NO₆).

Key Observations:

Protecting Groups : The TBDMS group in the target compound enhances stability during synthetic steps compared to acetylated (e.g., Octyl tri-O-acetyl) or benzylated derivatives, which require milder deprotection conditions .

Azide vs. Acetamido: The 2-azido group enables bioorthogonal reactions, unlike 2-acetamido derivatives (e.g., Butyl or Benzyl analogs), which are primarily used as enzyme substrates or glycosyl donors .

Aglycone Variations : Alkyl (e.g., octyl, tetradecyl) or aromatic (e.g., benzyl) aglycones influence solubility; longer alkyl chains improve micelle formation for membrane studies .

Key Findings:

  • The TBDMS group in the target compound improves β-selectivity during glycosylation by shielding the anomeric position from nucleophilic attack .
  • Acetylated derivatives (e.g., Octyl tri-O-acetyl) exhibit higher reactivity in glycosyltransferase assays but require deprotection for downstream applications .
  • Azide-containing analogs (e.g., 2-azido-2-deoxy-β-D-glucopyranoside) are preferred for CuAAC reactions but lack the steric protection of TBDMS, limiting their use in multi-step syntheses .

Biological Activity

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-β-D-glucopyranoside (Ac36TBS2AzGlc) is a modified glucose derivative that has garnered attention for its biological activity, particularly in the context of glycosylation processes and cellular interactions. This compound features an azido group which allows for bioorthogonal labeling, making it a valuable tool in chemical biology.

The molecular formula of Ac36TBS2AzGlc is C12H26N3O5Si, with a molecular weight of approximately 320.1636 g/mol. Its structure includes a tert-butyldimethylsilyl (TBS) protecting group at the anomeric position and an azido group at the 2-position of the glucose ring, which is crucial for its reactivity and biological applications .

Ac36TBS2AzGlc acts as a selective metabolic chemical reporter (MCR) for O-GlcNAc modifications on proteins. The azido group enables the compound to participate in click chemistry reactions, facilitating the labeling of glycoproteins without interfering with normal cellular processes. This property has been exploited to study O-GlcNAcylation dynamics, which are critical in various biological pathways including cancer progression and neurodegenerative diseases .

Toxicity Studies

Research indicates that while Ac36TBS2AzGlc can effectively label proteins, it exhibits cytotoxic effects at higher concentrations (200 μM), leading to reduced cell viability and metabolic activity. For instance, studies demonstrated that prolonged exposure to high concentrations resulted in significant loss of NAD(P)H-dependent reductase activity in treated cell lines . However, deprotection of the TBS group can mitigate these toxic effects, suggesting that structural modifications can enhance its utility in biological systems .

Glycosylation Studies

In a notable study, Ac36TBS2AzGlc was utilized to label proteins in mammalian cells, allowing researchers to track O-GlcNAcylated proteins through bioorthogonal reactions. This approach revealed insights into the selectivity and dynamics of O-GlcNAc modifications across different cell types, highlighting its potential for studying glycosylation patterns associated with disease states .

Proteomics

The incorporation of Ac36TBS2AzGlc into proteomic workflows has enabled the identification of numerous O-GlcNAcylated proteins. By employing mass spectrometry techniques following bioorthogonal labeling, researchers have mapped out critical signaling pathways influenced by O-GlcNAc modifications, thus advancing our understanding of cellular regulation mechanisms .

Data Summary

Property Value
Molecular FormulaC12H26N3O5Si
Molecular Weight320.1636 g/mol
Biological RoleSelective MCR for O-GlcNAc
Cytotoxic Concentration200 μM
Key ApplicationsGlycosylation studies, proteomics

Q & A

Q. What are the key synthetic pathways for preparing 1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-β-D-glucopyranoside?

The synthesis typically involves selective protection and functionalization of the glucose backbone. A common approach includes:

  • Step 1 : Protection of the 1-OH group using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions (e.g., in pyridine or DMF) to form the 1-O-TBDMS derivative.
  • Step 2 : Azide introduction at the 2-position via a two-step process: (i) activation of the 2-OH group (e.g., using triflate), followed by (ii) nucleophilic displacement with sodium azide (NaN₃) in polar aprotic solvents like DMF .
  • Step 3 : Deoxygenation at the 2-position using reagents like DAST (diethylaminosulfur trifluoride) or Martin’s sulfurane to yield the 2-deoxy structure .

Q. How is the structure of this compound validated in synthetic workflows?

Validation relies on a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H and ¹³C NMR confirm the β-anomeric configuration (e.g., ¹H NMR: δ ~4.5–5.0 ppm for anomeric proton) and TBDMS group (δ ~0.1 ppm for Si-CH₃) .
  • IR : Azide stretch at ~2100 cm⁻¹ verifies the 2-azido group .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ expected for C₁₆H₃₁N₃O₅Si: 420.18 Da) .

Q. What are the primary applications of this compound in glycobiology?

It serves as a versatile intermediate for:

  • Glycosylation Reactions : The azide group enables "click chemistry" (e.g., CuAAC with alkynes) to synthesize glycoconjugates .
  • Oligosaccharide Assembly : Used in stepwise glycosylation to construct complex carbohydrates, such as heparin analogs or bacterial cell wall mimics .

Advanced Research Questions

Q. How can competing side reactions during azide installation be mitigated?

The 2-azido group’s introduction is prone to over-substitution or elimination. Strategies include:

  • Temperature Control : Maintaining ≤60°C during NaN₃ displacement minimizes decomposition .
  • Protection of Adjacent Hydroxyls : Temporary benzylidene or acetyl groups at C4/C6 prevent undesired reactivity .
  • Alternative Azide Sources : Using tetrabutylammonium azide (TBAA) in THF improves regioselectivity .

Q. What computational methods aid in predicting glycosylation outcomes with this compound?

Density Functional Theory (DFT) and molecular dynamics (MD) simulations model:

  • Transition States : Predicting stereoselectivity during glycosidic bond formation.
  • Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize oxocarbenium intermediates, favoring β-selectivity .
    Tools like Gaussian or ORCA are used to optimize reaction pathways .

Q. How do structural modifications (e.g., silyl group replacement) impact reactivity?

Replacing TBDMS with bulkier groups (e.g., TIPS or TBS) alters steric hindrance and reaction kinetics:

  • TIPS Protection : Reduces glycosylation yields (≤50%) due to steric clashes.
  • Benzyl Protection : Increases solubility in non-polar solvents but complicates deprotection .

Q. How can contradictions in reported glycosylation efficiencies be resolved?

Discrepancies in literature often arise from:

  • Anomeric Control : Use of participating vs. non-participating solvents (e.g., nitromethane vs. toluene).
  • Catalyst Choice : Brønsted acids (e.g., TMSOTf) vs. Lewis acids (e.g., BF₃·OEt₂) .
    Systematic studies using Design of Experiments (DoE) frameworks are recommended to isolate critical variables .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues include:

  • Azide Safety : Handling NaN₃ at scale requires strict inert atmosphere protocols.
  • Purification : Chromatography becomes impractical; alternatives like crystallization (using EtOAc/hexane) are explored .
  • Stability : The compound is hygroscopic; lyophilization or storage under argon is essential .

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